molecular formula C11H11Cl2NS B3114038 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride CAS No. 1992995-91-1

5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride

Cat. No. B3114038
CAS RN: 1992995-91-1
M. Wt: 260.2
InChI Key: RMRZWJZWVHZJMH-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride, also known as CMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazole derivative that has been shown to exhibit a variety of interesting biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.

Scientific Research Applications

Chemical Synthesis and Reactivity

5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride and related thiazole derivatives have been a focal point in chemical synthesis due to their potential as intermediates in the preparation of more complex molecules. The synthesis and reactivity of these compounds are crucial for the development of various heterocyclic compounds, which are widely applied in medicinal chemistry and material science. For example, the reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazide have been explored to give derivatives of 5-amino-2-hydrazino-1,3-thiazole, which further undergo recyclization to produce substituted 3-amino-2-thiohydantoins, showcasing the versatility of thiazole derivatives in synthetic organic chemistry (A. G. Balya et al., 2008).

Antimicrobial Activities

Thiazole derivatives, including those structurally related to 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride, have been studied for their in vitro antibacterial activities. These compounds, through various synthetic pathways, have shown promising results against a range of bacterial strains. Notably, the synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has demonstrated antibacterial efficacy against Staphylococcus aureus and Chromobacterium violaceum, indicating the potential of thiazole compounds in the development of new antibacterial agents (Nadine Uwabagira et al., 2018).

Corrosion Inhibition

Thiazole derivatives have also found applications as corrosion inhibitors for various metals in acidic environments. The synthesis and characterization of pyrazole derivatives, including those with chloromethyl groups, have shown high anticorrosion activity on C38 steel in molar hydrochloric acid solution. These findings suggest that thiazole and related compounds could be effective in protecting metals from corrosion, which has significant implications for industrial applications (I. E. Ouali et al., 2013).

Anticancer Potential

The exploration of thiazole derivatives for their anticancer properties has revealed promising outcomes. Novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety have been synthesized and evaluated as potent anticancer agents. Such studies underscore the significance of thiazole derivatives in the search for new therapeutic agents against cancer, highlighting their role in medicinal chemistry and drug development (S. M. Gomha et al., 2017).

properties

IUPAC Name

5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS.ClH/c1-8-4-2-3-5-10(8)11-13-7-9(6-12)14-11;/h2-5,7H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRZWJZWVHZJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(S2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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